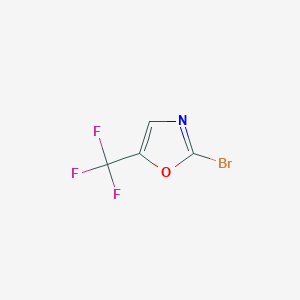

2-Bromo-5-(trifluoromethyl)oxazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-9-1-2(10-3)4(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPQJBBCKLIRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Oxazole

Classical and Conventional Approaches to Bromo- and Trifluoromethyl-Oxazoles

Traditional methods for oxazole (B20620) synthesis have been adapted to accommodate the reactive trifluoromethyl group and to allow for subsequent bromination.

The Robinson-Gabriel synthesis is a foundational method for creating oxazoles through the cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com For the synthesis of precursors to 2-Bromo-5-(trifluoromethyl)oxazole, this method requires the preparation of an N-acyl-α-amino ketone bearing a trifluoromethyl group. The key starting material is a trifluoromethylated α-amino ketone.

The general reaction involves the acylation of a trifluoromethyl-containing α-amino ketone, followed by cyclization using a dehydrating agent. While the classical approach uses concentrated sulfuric acid, modern modifications have employed reagents like trifluoroacetic anhydride, which can be particularly effective for these types of substrates. nih.gov A solid-phase version of the Robinson-Gabriel synthesis has also been developed, which may offer advantages in purification and handling of intermediates. nih.gov

A significant challenge lies in the synthesis of the requisite trifluoromethylated 2-acylamino-ketone precursor. These precursors are not always readily available and may require multi-step syntheses themselves.

Table 1: Key Aspects of Adapted Robinson-Gabriel Synthesis

| Feature | Description | Reference |

| Core Reaction | Cyclodehydration of a 2-acylamino-ketone. | wikipedia.orgsynarchive.com |

| Key Precursor | A trifluoromethyl-containing α-amino ketone. | |

| Dehydrating Agents | Traditionally sulfuric acid; modern variations use trifluoroacetic anhydride. | nih.gov |

| Modern Adaptation | Solid-phase synthesis has been reported, potentially simplifying purification. | nih.gov |

This table summarizes the main features of the Robinson-Gabriel synthesis as adapted for trifluoromethyl-oxazole precursors.

The Fischer oxazole synthesis traditionally involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride to form a 2,5-disubstituted oxazole. wikipedia.org To apply this to this compound, one would theoretically start with a trifluoromethyl-containing cyanohydrin and a bromine-containing aldehyde, or vice-versa.

However, the high reactivity of the trifluoromethyl group and the potential for side reactions can complicate this approach. Modifications to the Fischer synthesis often focus on milder reaction conditions and alternative acid catalysts to improve yields and prevent degradation of the starting materials. A key step in the mechanism is the formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org The subsequent cyclization and dehydration lead to the oxazole ring. For complex substrates, the harsh conditions of the traditional Fischer synthesis can be a significant drawback.

A common strategy for synthesizing this compound is to first construct the 5-(trifluoromethyl)oxazole ring and then introduce the bromine atom at the 2-position via electrophilic bromination. The electron-withdrawing nature of the trifluoromethyl group at the 5-position deactivates the oxazole ring, making electrophilic substitution more challenging than for unsubstituted oxazoles.

The most common brominating agents for such reactions include N-Bromosuccinimide (NBS) and elemental bromine. The reaction conditions, such as solvent and temperature, must be carefully controlled to achieve regioselective bromination at the C2 position. In some cases, lithiation of the C2 position followed by quenching with an electrophilic bromine source can be a more controlled method to ensure the correct isomer is formed. researchgate.net This approach avoids the harsh conditions of direct electrophilic aromatic substitution.

Recent studies on the bromination of related heterocyclic systems, such as chalcones with triazole moieties, have shown that reagents like NBS in the presence of an acid catalyst can effectively brominate specific positions. arkat-usa.org This suggests that similar conditions could be optimized for the bromination of 5-(trifluoromethyl)oxazole.

Table 2: Comparison of Bromination Strategies

| Method | Reagents | Advantages | Disadvantages | Reference |

| Direct Electrophilic Bromination | NBS, Br₂ | Direct, one-step process. | Can require harsh conditions; potential for side reactions and regioselectivity issues. | arkat-usa.org |

| Lithiation followed by Bromination | n-BuLi, then Br₂ or other electrophilic bromine source | High regioselectivity. | Requires anhydrous conditions and cryogenic temperatures; sensitive to functional groups. | researchgate.net |

This table compares two primary strategies for the bromination of trifluoromethyl-bearing oxazoles.

Modern and Advanced Synthetic Strategies for this compound

More recent synthetic methods often rely on transition-metal catalysis to achieve high efficiency and selectivity in the formation of the substituted oxazole ring.

Transition metals, particularly palladium, have become invaluable tools in modern organic synthesis for the construction of heterocyclic compounds.

Palladium-catalyzed reactions offer a powerful means to construct the this compound core. These reactions often involve the cyclization of acyclic precursors that already contain the necessary atoms for the oxazole ring. For instance, a palladium-catalyzed cascade cyclization of bromoenynamides has been used to synthesize various nitrogen-containing heterocycles. rsc.org While not a direct synthesis of the target molecule, this methodology demonstrates the potential of palladium catalysis in forming complex heterocyclic structures.

A plausible palladium-catalyzed route to this compound could involve the cyclization of a precursor such as a trifluoromethylated enamide or a related open-chain compound. Palladium catalysts are known to facilitate C-N and C-O bond formation, which are the key steps in oxazole ring closure. Furthermore, palladium-catalyzed cross-coupling reactions are well-established for introducing bromine atoms onto heterocyclic rings, although this would typically be done after the formation of the oxazole core.

Research into palladium-catalyzed cascade reactions for synthesizing fused tetracycles highlights the ability of these catalysts to orchestrate complex bond formations in a single pot, which could be adapted for the synthesis of highly substituted monocyclic heterocyoles like the target molecule. nih.gov

Metal-Free Synthetic Methodologies

Metal-free synthesis presents an environmentally benign and often more economical alternative for constructing heterocyclic compounds. These methods leverage radical reactions, Lewis or Brønsted acid catalysis, and the unique reactivity of iodine and hypervalent iodine reagents.

Radical pathways offer a distinct approach to incorporating trifluoromethyl groups. A catalyst-free decarboxylative strategy allows for the synthesis of secondary trifluoromethylated alkyl bromides. organic-chemistry.org This method uses redox-active esters as radical precursors and 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor under blue LED irradiation. Although this specific reaction does not yield an oxazole, it demonstrates a viable method for concurrently introducing both trifluoromethyl and bromo functionalities through a radical mechanism, which could potentially be adapted for heterocyclic synthesis. organic-chemistry.org

More analogously, visible light-induced photoredox catalysis can achieve a radical trifluoromethylation/cyclization cascade of β-aryl-β,γ-unsaturated oximes to furnish CF₃-containing isoxazolines. This protocol suggests that a similar radical cascade with appropriate precursors could be a feasible, though currently undocumented, pathway to trifluoromethylated oxazoles. rsc.org

A simple and efficient method for the synthesis of oxazoles containing a CF₃-substituted alcohol unit has been developed using a Lewis acid-catalyzed tandem reaction. researchgate.net This approach involves the cycloisomerization of N-propargylamides and subsequent hydroxyalkylation with trifluoropyruvates. The reaction is effectively catalyzed by Zinc triflate (Zn(OTf)₂), is operationally simple, and proceeds with high atom economy to afford a variety of oxazoles in moderate to good yields. researchgate.net This method provides a direct route to 5-substituted oxazoles bearing a complex trifluoromethyl-containing functional group.

Molecular iodine serves as an effective metal-free catalyst for the synthesis of 2,5-disubstituted oxazoles through tandem oxidative cyclization. nih.gov This practical and simple method can utilize a wide range of common commercial aromatic aldehydes as substrates, which react with sources of ammonia (B1221849) and an alkyne. The reaction exhibits excellent functional group compatibility. nih.gov Another iodine-catalyzed domino reaction starts from readily available aryl methyl ketones or styrenes, which are combined with α-amino acids to yield 2-alkyl-5-aryl-substituted oxazoles. nih.gov While direct application to this compound is not reported, the generality of these methods suggests that with appropriately substituted precursors, such as a trifluoromethylated aldehyde or ketone and a bromine-containing component, this route could be viable.

Table 3: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

| Starting Materials | Catalyst / Conditions | Product Type | Ref |

|---|---|---|---|

| Aromatic aldehydes, ammonium (B1175870) acetate, alkynes | I₂ (cat.), O₂ | 2,5-Disubstituted oxazoles | nih.gov |

| Aryl methyl ketones, α-amino acids | I₂ (cat.), K₂CO₃, CuO | 2-Alkyl-5-aryl-substituted oxazoles | nih.gov |

Hypervalent iodine reagents are versatile tools in organic synthesis, acting as oxidants and electrophilic sources for various functional groups. nih.gov Phenyliodine bis(trifluoroacetate) (PIFA) has been used to synthesize 4,5-disubstituted 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines. researchgate.net This reaction proceeds through an oxidative β-trifluoroacetoxylation of the enamine followed by intramolecular cyclization, where the trifluoromethyl group from the PIFA reagent is incorporated into the final product.

Hypervalent iodine(III) reagents can also promote the [2+2+1] annulation of homopropargyl alcohols, a nitrile, and an oxygen atom (from the reagent itself) to form substituted oxazoles. nih.gov Furthermore, hypervalent iodine reagents are central to the synthesis of electrophilic trifluoromethylating agents, such as Togni reagents. researchgate.netrsc.org These stable, crystalline reagents are highly effective for the electrophilic trifluoromethylation of a wide array of nucleophiles. A plausible, though speculative, route to the target compound could involve the synthesis of a 2-bromooxazole (B165757) precursor followed by electrophilic trifluoromethylation at the 5-position using a hypervalent iodine-based CF₃ transfer reagent.

Table 4: Hypervalent Iodine Reagent-Mediated Oxazole Synthesis

| Reagent | Substrate | Product Description | Ref |

|---|---|---|---|

| Phenyliodine bis(trifluoroacetate) (PIFA) | β-Monosubstituted enamines | 4,5-Disubstituted 2-(trifluoromethyl)oxazoles | researchgate.net |

| Hypervalent iodine(III) reagent, Bistriflimide | Homopropargyl alcohols, Benzonitrile | 2,4,5-Trisubstituted oxazoles | nih.gov |

| Togni Reagents (Hypervalent Iodine-CF₃) | Various Nucleophiles | Electrophilic trifluoromethylation | researchgate.netrsc.org |

Regiocontrolled Synthetic Pathways to 2-Bromo-5-(trifluoromethyl)oxazolebaranlab.org

The precise installation of substituents on the oxazole ring is a cornerstone of its synthetic chemistry. Regiocontrolled strategies are essential for selectively obtaining this compound, preventing the formation of isomeric impurities.

Directed Ortho-Metallation (DoM) and Halogenation Strategiesbaranlab.org

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic compounds. baranlab.orgyoutube.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. baranlab.org In the context of oxazoles, the oxazole nitrogen itself can act as a DMG, directing lithiation primarily to the C2 position. sci-hub.seresearchgate.net

The general mechanism involves the deprotonation of the oxazole ring at the C2 position using a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of an additive like tetramethylethylenediamine (TMEDA) to enhance basicity. baranlab.org The resulting 2-lithiooxazole intermediate is then quenched with an electrophilic bromine source to introduce the bromine atom at the C2 position.

A common electrophilic bromine source used in these reactions is 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se This approach has been successfully applied to the synthesis of various 2-bromooxazoles with good yields. sci-hub.se While a direct synthesis of this compound using this method is not explicitly detailed in the provided literature, the principle can be extended. Starting with a pre-functionalized 5-(trifluoromethyl)oxazole, a DoM strategy would be a viable route for the regioselective introduction of the bromine atom at the C2 position.

Table 1: Examples of Directed Lithiation and Bromination of Oxazole Derivatives

| Starting Material | Base/Additive | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxazole | n-BuLi | DBTFE | 2-Bromooxazole | 74% | sci-hub.se |

Control of Regioselectivity in Trifluoromethylation Reactions

Achieving regioselectivity in the trifluoromethylation of an oxazole ring is a significant synthetic challenge. The introduction of a trifluoromethyl group can proceed through various mechanisms, and its final position on the ring is influenced by the electronic properties of the starting material and the nature of the trifluoromethylating agent.

For the synthesis of this compound, one could envision two primary retrosynthetic pathways:

Trifluoromethylation of a pre-brominated oxazole.

Bromination of a pre-trifluoromethylated oxazole (as discussed in the DoM section).

In the first scenario, starting with 2-bromooxazole, a direct C-H trifluoromethylation would need to be highly selective for the C5 position. The electron-withdrawing nature of the bromine at C2 would deactivate the ring towards electrophilic attack, but might direct nucleophilic trifluoromethylating agents to the C5 or C4 positions.

Alternatively, constructing the trifluoromethylated oxazole ring from acyclic precursors offers a powerful method for controlling regioselectivity. For instance, the cyclization of N-propargylamides with trifluoropyruvates, catalyzed by a Lewis acid like Zn(OTf)₂, can yield oxazoles with a trifluoromethyl carbinol unit. mdpi.comnih.gov While this doesn't directly yield the target compound, it demonstrates how the trifluoromethyl group's position can be predetermined by the choice of starting materials.

Another approach involves the use of high-valent copper(III) trifluoromethyl compounds. These reagents can induce an oxytrifluoromethylation of alkynes that have a pendant amide group, which acts as an oxygen nucleophile, leading to the formation of oxazoles with a 2,2,2-trifluoroethyl group at the C5-position. researchgate.net This highlights a strategy where the trifluoromethyl-containing fragment is incorporated during the ring-forming step, thus ensuring regiocontrol.

One-Pot and Cascade Reactions for Efficient this compound Preparationsci-hub.semdpi.comresearchgate.netresearchgate.net

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. researchgate.net These approaches are highly desirable in modern organic synthesis.

A one-pot synthesis for a related compound, 2-(trifluoromethyl)benzoxazole, has been achieved through the condensation of 2-aminophenols with in situ generated trifluoroacetonitrile (B1584977) (CF₃CN). rsc.org This suggests that a similar strategy, if a suitable amino-alcohol precursor to the oxazole ring bearing a bromine atom could be designed, might be feasible.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also powerful tools. For example, a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates has been developed for the synthesis of oxazoles containing a CF₃-substituted alcohol unit. mdpi.comnih.gov This reaction proceeds with high atom economy and good functional group tolerance. mdpi.com

Another relevant cascade involves the intramolecular Prins/Friedel–Crafts cyclization. beilstein-journals.org While applied to different systems, the principle of generating a reactive intermediate that undergoes subsequent cyclization showcases a strategy that could be adapted for complex oxazole synthesis.

A one-pot tandem oxidation-bromination-rearrangement has been reported for the synthesis of 2-bromo-4,5-diazafluoren-9-one, demonstrating the complexity that can be achieved in a single pot. lookchem.com

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijpsonline.commdpi.com This includes the use of safer solvents, reducing energy consumption, and minimizing waste.

Solvent-Free or Low-Solvent Methodologiesresearchgate.net

Performing reactions without a solvent or in a minimal amount of solvent can significantly reduce waste and simplify product isolation. acs.org Solid-phase one-pot multicomponent reactions, sometimes facilitated by grinding, have been used to synthesize various heterocyclic compounds, including imidazoles, under green conditions. researchgate.net This approach often leads to high yields and reduces the need for purification. researchgate.netresearchgate.net While not specifically reported for this compound, the development of a solvent-free synthesis would be a significant step towards a more sustainable process.

Microwave-Assisted Synthesis (MAS) of Related Oxazole Derivativesresearchgate.net

Microwave-assisted synthesis (MAS) has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.netresearchgate.neteurekaselect.com

The synthesis of various oxazole derivatives has been successfully achieved using microwave irradiation. ijpsonline.comacs.org For example, the cyclocondensation of oximes and acyl chlorides has been accelerated by microwaves. researchgate.net Furthermore, the synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide has been optimized under microwave conditions, affording excellent yields in a short time. acs.org

The denitrogenation of N-fluoroalkylated 1,2,3-triazoles to form ketenimines, which then cyclize to trifluoromethylated heterocycles, has also been effectively carried out using microwave heating. nih.gov This highlights the potential of MAS in the synthesis of complex fluorinated molecules.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Oxazole Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of 5-phenyl oxazole | 6 h reaction time | 8 min reaction time (96% yield) | acs.org |

| Synthesis of azalactones | Not specified | Shorter reaction times, improved yields | ijpsonline.com |

Photoredox Catalysis for Bromination/Cyclization

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and efficient pathways for a variety of transformations, including the formation of carbon-heteroatom bonds and the construction of heterocyclic rings. acs.orgresearchgate.netasianpubs.orgrsc.orgrsc.org In the context of synthesizing this compound, photoredox catalysis can be envisioned as a viable strategy for either the cyclization step to form the oxazole ring or the subsequent bromination.

One potential photoredox-catalyzed approach to the oxazole ring itself involves a [3+2] cycloaddition/oxidative aromatization sequence. acs.org For instance, a reaction between a suitable nitrile and a carbene precursor, generated under photoredox conditions, could in principle lead to the formation of the oxazole core.

More directly applicable to the synthesis of the target molecule is the photoredox-catalyzed bromination of a pre-formed 5-(trifluoromethyl)oxazole ring. This approach offers a milder alternative to traditional bromination methods, which may require harsh reagents or high temperatures. A general mechanism for such a transformation involves the use of a photocatalyst, such as [Ru(bpy)3]Cl2 or an organic dye, which, upon irradiation with visible light, can activate a bromine source like N-bromosuccinimide (NBS). africanjournalofbiomedicalresearch.com This activation generates a highly electrophilic bromine species that can readily react with the electron-rich oxazole ring to afford the desired this compound.

The reaction would typically be carried out in a suitable organic solvent at room temperature under an inert atmosphere, with a catalytic amount of the photocatalyst and a stoichiometric amount of the bromine source. The mild conditions and high selectivity often associated with photoredox catalysis make this an attractive method for the final step in the synthesis of this complex molecule.

To illustrate a plausible reaction, the following table outlines the key components and their roles in a hypothetical photoredox-catalyzed bromination of 5-(trifluoromethyl)oxazole.

| Component | Function | Example |

| Substrate | The molecule to be brominated | 5-(trifluoromethyl)oxazole |

| Bromine Source | Provides the bromine atom | N-Bromosuccinimide (NBS) |

| Photocatalyst | Absorbs light and initiates the reaction | [Ru(bpy)3]Cl2 |

| Light Source | Provides the energy for the reaction | Blue LEDs |

| Solvent | Dissolves the reactants | Acetonitrile |

This photoredox-catalyzed approach represents a state-of-the-art method for the introduction of a bromine atom onto a sensitive heterocyclic core, and its application to the synthesis of this compound is a promising area for further investigation.

Reactivity and Derivatization of 2 Bromo 5 Trifluoromethyl Oxazole

Cross-Coupling Reactions at the C-2 Bromine Position

The electron-deficient nature of the oxazole (B20620) ring, enhanced by the trifluoromethyl group at C-5, facilitates the oxidative addition of palladium(0) to the C-Br bond, which is the initial step in many cross-coupling catalytic cycles. This makes the C-2 position highly susceptible to functionalization.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly between sp2-hybridized carbon atoms. nih.gov This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov For substrates like 2-Bromo-5-(trifluoromethyl)oxazole, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups at the C-2 position.

The success of the Suzuki-Miyaura coupling, especially with heteroaryl halides, is highly dependent on the choice of ligand coordinated to the palladium catalyst. The nitrogen atom in the oxazole ring can coordinate to the palladium center, potentially forming off-cycle, inactive catalyst species that inhibit the reaction. nih.gov Therefore, sterically hindered and electron-rich phosphine (B1218219) ligands are often required to promote the desired catalytic cycle and achieve high yields.

Ligands like XPhos and SPhos have been shown to be effective in the coupling of nitrogen-rich heterocycles. nih.gov For instance, in the coupling of 3-chloroindazole, a related nitrogen-containing heterocycle, the use of specific palladium precatalysts featuring bulky phosphine ligands was crucial for obtaining good to excellent yields. nih.gov Similarly, for challenging couplings involving sterically hindered substrates, specialized conditions, which may include the use of complex and expensive ligands, are often necessary to achieve high yields. nih.gov In some cases, a ligand-free approach can be successful if the substrate itself can form a palladacyclic intermediate that facilitates the reaction. nih.gov

Table 1: Effect of Different Ligands and Catalysts on a Model Suzuki-Miyaura Reaction Data below is illustrative of typical conditions for related heteroaryl bromides.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High |

| XPhosPdG2 (5) | XPhos (5) | Cs₂CO₃ | THF | 80 | Moderate to High |

| PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ | DMF | Reflux | Low to None |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Variable |

The Suzuki-Miyaura reaction is compatible with a broad range of functional groups, making it a highly versatile tool in organic synthesis. nih.gov A wide variety of aryl and heteroaryl boronic acids can be successfully coupled with bromo-heterocycles. nih.gov Both electron-rich and electron-deficient aromatic boronic acids are generally well-tolerated.

However, limitations can arise. Sterically hindered boronic acids may lead to lower yields. nih.gov Furthermore, some heteroaryl boronic acids are prone to protodeboronation (loss of the boronic acid group) under the basic reaction conditions, which reduces the efficiency of the cross-coupling. nih.gov The stability of the organoboron reagent is a critical factor; for example, potassium heteroaryltrifluoroborates have been shown to be more stable and sometimes more effective coupling partners than their corresponding boronic acids. nih.gov

The Sonogashira cross-coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. jk-sci.com The reaction is typically catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base like an amine. jk-sci.comresearchgate.net

This reaction would allow for the direct introduction of an alkynyl group at the C-2 position of this compound. The resulting 2-alkynyl-5-(trifluoromethyl)oxazole is a valuable intermediate, as the alkyne moiety can be further manipulated. The reaction conditions are generally mild and tolerate a wide array of functional groups on the alkyne coupling partner, including free alcohols and amines. soton.ac.uk

Table 2: Typical Conditions for Sonogashira Cross-Coupling of Heteroaryl Bromides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. to 60°C |

| PdCl₂(PPh₃)₂ | CuI | Et₂NH | DMF | Room Temp. to 100°C |

| Pd(OAc)₂ | CuBr | K₂CO₃ | MeCN | 80°C |

While less common than the Suzuki or Sonogashira reactions for this specific scaffold, Negishi and Stille couplings represent viable alternative strategies for C-C bond formation at the C-2 position of bromo-oxazoles.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which can allow for faster reactions. wikipedia.org However, these reagents are also sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org This method has been successfully applied to the derivatization of other oxazole systems. researchgate.net

The Stille coupling utilizes an organotin (organostannane) reagent to couple with an organic halide, catalyzed by palladium. libretexts.orgwikipedia.org Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized. libretexts.orgwikipedia.org A significant drawback, however, is the toxicity of tin compounds. organic-chemistry.org Stille couplings have been effectively used to functionalize bromo-oxazoles, demonstrating good to excellent yields in certain cases. researchgate.net

Direct C-H activation is a modern synthetic strategy that offers an alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials like organometallic reagents. researchgate.net In the context of oxazoles, transition-metal-catalyzed C-H activation typically involves the direct coupling of a C-H bond with a reaction partner. researchgate.net For example, palladium-catalyzed C-H arylation has been used to functionalize the C-H bonds of various heteroarenes, including oxazoles. researchgate.net

While cross-coupling reactions occur at the pre-existing C-Br bond of this compound, C-H activation represents a complementary strategy for functionalizing other positions on the molecule or on coupling partners. Research has demonstrated palladium-catalyzed coupling of heteroarenes like benzoxazole with polyfluorinated arenes via a concurrent C-F/C-H activation mechanism. researchgate.net Such approaches highlight the ongoing development of methods to forge new bonds with increasing atom economy. researchgate.net

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the C-2 position of the oxazole ring is the primary site for nucleophilic substitution. The inherent electron deficiency of the C-2 position, amplified by the adjacent ring nitrogen and the distant trifluoromethyl group, makes this carbon susceptible to attack and facilitates the displacement of the bromide leaving group.

Reaction with Organometallic Reagents (e.g., organolithiums, Grignard reagents)

The reaction of this compound with strong organometallic nucleophiles like organolithium (RLi) or Grignard (RMgX) reagents is expected to proceed primarily through two main pathways: metal-halogen exchange or cross-coupling.

Metal-Halogen Exchange: Treatment with alkyllithiums, such as n-butyllithium, at low temperatures would likely lead to a rapid metal-halogen exchange, generating a 2-lithio-5-(trifluoromethyl)oxazole intermediate. This highly reactive species can then be trapped with various electrophiles to introduce a wide range of substituents at the 2-position. However, the stability of this lithiated intermediate can be a concern; the presence of the strongly electron-withdrawing CF3 group may render the oxazole ring susceptible to decomposition or ring-opening, even at low temperatures ensta-paris.fr.

Cross-Coupling Reactions: While not a direct nucleophilic substitution, palladium-catalyzed cross-coupling reactions are a principal method for functionalizing 2-bromooxazoles. Reactions such as Suzuki coupling (with organoboron reagents), Stille coupling (with organotin reagents), or Negishi coupling (with organozinc reagents) would enable the formation of carbon-carbon bonds at the C-2 position. The electron-withdrawing nature of the trifluoromethyl group would likely have a favorable impact on the oxidative addition step in the catalytic cycle.

Amination Reactions

The introduction of nitrogen-based nucleophiles at the C-2 position is typically achieved through transition-metal catalysis, as direct nucleophilic aromatic substitution of the bromine by an amine is generally challenging on five-membered heterocycles.

The most probable method for the amination of this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the oxazole ring and a wide variety of primary or secondary amines. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be optimized, but this methodology is broadly applicable to bromo-heterocycles and is a reliable route to 2-aminooxazole derivatives.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its exceptional stability and is generally unreactive. However, under specific and often harsh conditions, it can undergo transformations.

Functional Group Interconversions of the Trifluoromethyl Group (e.g., defluorination)

Transforming the CF3 group on an aromatic or heteroaromatic ring is a significant chemical challenge due to the strength of the carbon-fluorine bonds.

Hydrolysis: The complete hydrolysis of a trifluoromethyl group to a carboxylic acid is a known, albeit difficult, transformation. It typically requires severe conditions, such as heating with fuming sulfuric acid and boric acid, to proceed . Applying such conditions to this compound could potentially yield 2-bromooxazole-5-carboxylic acid, though the stability of the oxazole ring and the C-Br bond under these conditions would be a major concern.

Partial Reduction/Defluorination: Selective partial reduction of a CF3 group to a difluoromethyl (CHF2) group is an area of active research. Methodologies involving base-promoted elimination have been developed for certain aromatic substrates, often utilizing an intramolecular trapping mechanism to achieve defluorination researchgate.net. While no direct application to this specific oxazole is documented, it represents a potential, though non-trivial, pathway for modifying the trifluoromethyl group.

Influence of the Trifluoromethyl Group on Ring Reactivity

The trifluoromethyl group exerts a profound influence on the electronic properties and reactivity of the oxazole ring.

Electronic Effects: As one of the strongest electron-withdrawing groups, the CF3 moiety at C-5 significantly decreases the electron density of the entire oxazole ring system acs.orgnih.govrsc.org. This deactivation makes the ring much less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring toward nucleophilic attack.

Acidity: The inductive electron withdrawal increases the acidity of the proton at the C-4 position, making it more susceptible to deprotonation by a strong base.

Ring Stability: The presence of a trifluoromethyl group can destabilize oxazole rings, potentially facilitating ring-scission or ring-opening reactions, particularly at elevated temperatures acs.org. This effect is attributed to the electronic strain imposed on the heterocyclic system.

Ring-Opening and Ring-Expansion Reactions of the Oxazole Core

While generally aromatic and stable, the oxazole ring can undergo cleavage or rearrangement under certain conditions. The presence of the activating trifluoromethyl group can make the this compound core susceptible to specific ring-opening pathways.

A notable transformation that trifluoromethyl-substituted oxazoles can undergo is hydrazinolysis. Research has shown that 2-(trifluoromethyl)oxazoles react with hydrazine in a ring-opening and re-cyclization cascade bohrium.comresearchgate.net. This reaction proceeds via nucleophilic attack of hydrazine on the oxazole ring, leading to cleavage of the C-O bond and subsequent formation of a new heterocyclic system. In the case of this compound, reaction with hydrazine could potentially lead to the formation of a 3-(trifluoromethyl)-1,2,4-triazine derivative, demonstrating a complete transformation of the original oxazole core bohrium.comresearchgate.net. This type of ring transformation highlights the latent reactivity of the oxazole core when activated by powerful electron-withdrawing substituents.

Applications of 2 Bromo 5 Trifluoromethyl Oxazole As a Synthetic Building Block

Construction of Complex Polyheterocyclic Systems

The presence of a bromine atom at the 2-position of the oxazole (B20620) ring makes 2-Bromo-5-(trifluoromethyl)oxazole an ideal candidate for various cross-coupling reactions, enabling the synthesis of intricate polyheterocyclic systems.

Synthesis of Fused Oxazole Scaffolds (e.g., oxazolo[3,2-a]pyrimidinones)

Fused oxazole scaffolds are prevalent in many biologically active molecules. One common strategy for their synthesis involves the reaction of a 2-aminooxazole with a suitable partner to build a new fused ring. While direct use of this compound for this purpose is not documented, a plausible synthetic route could involve its conversion to a 2-aminooxazole derivative. This intermediate could then undergo cyclocondensation with α,β-unsaturated esters or similar reagents to yield oxazolo[3,2-a]pyrimidinones. The trifluoromethyl group at the 5-position would remain as a key substituent, potentially influencing the biological activity of the final product. The general approach for the synthesis of similar fluorinated oxazolo[3,2-a]pyrimidin-7-ones involves the reaction of 2-aminoazoles with fluorinated alkynoates.

| Reactant 1 | Reactant 2 | Product Scaffold | Potential Reaction Type |

| 2-Amino-5-(trifluoromethyl)oxazole (derived from the bromo-precursor) | Fluorinated alkynoates | Fluorinated oxazolo[3,2-a]pyrimidin-7-one | Cyclocondensation |

| 2-Amino-5-(trifluoromethyl)oxazole | Dialkyl acetylenedicarboxylates | Oxazolo[3,2-a]pyrimidin-7-one | Cyclocondensation |

Bridged and Spiro Oxazole Architectures

Bridged and spirocyclic systems are of great interest due to their unique three-dimensional structures. The synthesis of spirocyclic oxazole derivatives has been achieved through [3+2] cycloaddition reactions. Although not specifically demonstrated with this compound, its derivatives could potentially participate in such reactions. For instance, conversion of the bromo-substituent to a suitable functional group could allow it to act as a dipolarophile or a precursor to a 1,3-dipole for cycloaddition reactions, leading to novel spiro oxazole architectures.

Precursor to Advanced Fluorinated Organic Materials

The combination of a polymerizable group and a trifluoromethyl moiety makes this compound an intriguing, albeit currently hypothetical, monomer for the synthesis of advanced fluorinated materials.

Integration into Functional Polymers

Fluorinated polymers are known for their unique properties, including thermal stability and low surface energy. nih.govmdpi.com this compound could be functionalized, for example through a Suzuki or Stille coupling at the bromine position, to introduce a polymerizable group like a vinyl or styryl moiety. The resulting monomer could then be polymerized to yield a functional polymer with pendant trifluoromethylated oxazole units. These units could impart desirable properties to the polymer, such as hydrophobicity and specific recognition capabilities. The synthesis of methacrylate (B99206) polymers with heterocyclic side groups is a known strategy to enhance thermal stability. researchgate.net

| Potential Monomer | Polymerization Method | Resulting Polymer | Potential Properties |

| 2-(vinyl)-5-(trifluoromethyl)oxazole | Radical Polymerization | Poly(2-(5-(trifluoromethyl)oxazolyl)ethene) | Thermal stability, hydrophobicity |

| 2-(styryl)-5-(trifluoromethyl)oxazole | Radical Polymerization | Poly(styrene-co-2-(5-(trifluoromethyl)oxazolyl)styrene) | Modified optical and surface properties |

Development of Optoelectronic Materials

Heterocyclic compounds, particularly those with extended π-systems, are often explored for their optoelectronic properties. While there is no direct evidence for the use of this compound in this context, its derivatives could be investigated. By participating in cross-coupling reactions to build larger conjugated systems, the trifluoromethylated oxazole core could be integrated into molecules designed for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of such systems.

Scaffold for Ligand Design in Catalysis

The pyridine-oxazoline (PyOx) scaffold is a well-established "privileged ligand" in asymmetric catalysis. The introduction of a trifluoromethyl group on such ligands has been shown to be beneficial. nih.gov Although not a pyridine (B92270) derivative itself, this compound could serve as a starting point for the synthesis of novel oxazole-based ligands.

The bromo-functionality allows for the introduction of various coordinating groups through cross-coupling reactions. The resulting trifluoromethylated oxazole-containing molecules could then be evaluated as ligands in a range of catalytic transformations. The steric and electronic properties of the trifluoromethyl group can significantly impact the selectivity and activity of the metal complexes formed from these ligands.

| Ligand Scaffold | Potential Catalytic Application | Metal |

| Chiral amino-alcohol derived oxazoline (B21484) | Asymmetric allylic alkylation | Palladium |

| Phosphine-functionalized oxazole | Asymmetric hydrogenation | Rhodium, Iridium |

| Bipyridyl-type oxazole | Cross-coupling reactions | Palladium, Nickel |

Stereoselective Synthesis Utilizing this compound Derivatives

The application of chiral building blocks and catalysts is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a target molecule. While the oxazole ring is a key structural motif in many areas of chemistry, a review of current scientific literature indicates that the use of this compound and its direct derivatives in stereoselective synthesis is a largely unexplored area of research. There are no prominent, documented examples of this specific compound being employed as a chiral auxiliary or as a central component of a chiral ligand in asymmetric catalysis.

This is in contrast to the well-established and extensively documented use of the related oxazoline (dihydrooxazole) ring system in stereoselective transformations. nih.govacs.orgresearchgate.net Chiral oxazoline-containing ligands, such as those in the BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) families, are privileged structures in asymmetric catalysis. nih.govacs.org They are capable of coordinating with a metal center to create a chiral environment that effectively controls the stereochemical outcome of a wide array of reactions, including cyclopropanations, Diels-Alder reactions, and various addition reactions. acs.orgnih.gov The stereodirecting power of these ligands stems from the chiral centers established on the oxazoline ring, typically derived from readily available chiral amino alcohols. nih.gov The substituents on the ring sterically influence the approach of substrates to the catalytic center, leading to high levels of enantioselectivity. acs.org

The primary difference between oxazoles and oxazolines lies in their electronic nature; oxazoles are aromatic, planar systems, whereas oxazolines are non-aromatic and contain sp3-hybridized carbon atoms that can serve as stable stereogenic centers. nih.gov The aromaticity of the oxazole ring in this compound means it does not inherently possess the same type of chiral scaffold as a substituted oxazoline.

For this compound to be used in stereoselective synthesis, it would likely need to be incorporated into a larger chiral ligand structure where the oxazole unit could influence the electronic properties or conformational rigidity of the ligand-metal complex. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromo substituent, a site for further functionalization via cross-coupling reactions, offer potential handles for the design of new, complex ligands. However, based on available research, the development of such chiral ligands featuring a this compound core has not yet been reported.

Therefore, the stereoselective application of this particular building block represents a potential future avenue for research rather than an established methodology.

Theoretical and Mechanistic Investigations of 2 Bromo 5 Trifluoromethyl Oxazole Reactivity

Computational Chemistry Studies

Computational approaches, especially those rooted in quantum mechanics, offer a molecular-level understanding of the factors controlling the reactivity of 2-bromo-5-(trifluoromethyl)oxazole. These methods allow for the detailed examination of reaction pathways, transition states, and the electronic nature of the molecule.

Density Functional Theory (DFT) has become a standard method for investigating the reaction mechanisms of organic molecules. For this compound, DFT calculations can be employed to map out the potential energy surfaces of its reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and cycloadditions. These calculations help in identifying the most favorable reaction pathways by comparing the activation energies of different possible routes.

While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds. For instance, DFT calculations on other halogenated and trifluoromethylated heterocycles are frequently used to rationalize reaction outcomes and select optimal reaction conditions. These studies often focus on the energetics of bond-forming and bond-breaking steps, the influence of catalysts and reagents, and the role of the solvent. A theoretical investigation into the reaction of a similar compound, 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, utilized DFT at the B3LYP/6-311G(d,p) level to analyze its electronic structure and reactivity. africanjournalofbiomedicalresearch.com

A hypothetical DFT study on a Suzuki-Miyaura cross-coupling reaction of this compound would involve calculating the energies of the key steps: oxidative addition of the oxazole (B20620) to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Suzuki-Miyaura Coupling Reaction Pathway

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Pd(0) + this compound | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Oxidative Addition Product | -5.7 |

| 4 | Transmetalation Transition State | +12.8 |

| 5 | Transmetalation Product | -18.3 |

| 6 | Reductive Elimination Transition State | +8.5 |

| 7 | Coupled Product + Pd(0) | -35.1 |

Note: This table is illustrative and based on typical values for palladium-catalyzed cross-coupling reactions. Actual values for this compound would require specific calculations.

The identification and characterization of transition states are fundamental to understanding reaction kinetics. Transition state theory posits that the rate of a reaction is determined by the free energy difference between the reactants and the transition state. researchgate.net For reactions involving this compound, computational methods can be used to locate the geometry of transition states and calculate their energies. This information is then used to construct reaction energy landscapes, which provide a visual representation of the energy changes that occur as the reaction progresses.

While specific transition state analyses for this compound are not readily found, studies on related systems highlight the importance of such investigations. For instance, computational studies on the Suzuki-Miyaura reaction have extensively analyzed the transition states of the oxidative addition, transmetalation, and reductive elimination steps to understand the influence of ligands and substrates on the reaction outcome. nih.govelsevierpure.com

The electronic structure of this compound is key to its reactivity. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom significantly influences the electron density distribution within the oxazole ring. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, the LUMO is expected to be of low energy, making the molecule susceptible to nucleophilic attack. The shape and energy of the HOMO and LUMO can be calculated using DFT. The analysis of these orbitals can predict the regioselectivity of reactions. For instance, in a nucleophilic aromatic substitution, the nucleophile will preferentially attack the carbon atom with the largest LUMO coefficient. Similarly, in a cycloaddition reaction, the overlap between the HOMO of one reactant and the LUMO of the other determines the feasibility and stereochemical outcome of the reaction.

A study on a related compound, 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, revealed insights into its electronic properties through FMO analysis, which helps in understanding its reactivity and stability. africanjournalofbiomedicalresearch.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Oxazole System

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Oxazole | -9.5 | -0.5 | 9.0 |

| 2-Bromooxazole (B165757) | -9.7 | -1.2 | 8.5 |

| 5-(Trifluoromethyl)oxazole | -10.2 | -1.8 | 8.4 |

| This compound | -10.5 | -2.3 | 8.2 |

Note: This table presents hypothetical values to illustrate the expected trends upon substitution. Actual values would require specific calculations for this compound.

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanism of a reaction is crucial for optimizing reaction conditions and expanding its scope. For this compound, mechanistic studies focus on distinguishing between different possible reaction pathways, such as radical versus ionic mechanisms, and on elucidating the catalytic cycles of metal-catalyzed transformations.

The functionalization of this compound can potentially proceed through either ionic or radical pathways. The nature of the reagents, reaction conditions (such as the presence of light or a radical initiator), and the substrate itself determine which mechanism is favored.

Ionic mechanisms typically involve the formation of charged intermediates. For example, in a nucleophilic aromatic substitution reaction, a nucleophile attacks the electron-deficient oxazole ring, leading to the formation of a Meisenheimer-type intermediate, which then expels the bromide ion to give the product.

Radical mechanisms, on the other hand, involve species with unpaired electrons. These reactions are often initiated by radical initiators or photochemically. While less common for this specific substrate, radical pathways could be involved in certain transformations, such as atom transfer radical addition (ATRA) reactions or certain types of cross-coupling reactions under specific conditions. Distinguishing between these mechanisms often requires a combination of experimental techniques, such as the use of radical traps or clocks, and computational studies that compare the feasibility of the two pathways.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the functionalization of this compound. Understanding the catalytic cycle of these reactions is essential for catalyst design and optimization.

A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction of this compound involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the oxazole to form a palladium(II) intermediate.

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Mechanistic investigations aim to identify the active catalytic species, the rate-determining step, and potential side reactions. For instance, in reactions involving fluorinated substrates, an undesired side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. elsevierpure.com DFT calculations can be used to study the energetics of each step in the catalytic cycle and to understand how factors such as the choice of ligand, base, and solvent affect the efficiency and selectivity of the reaction. nih.govresearchgate.net

Role of Additives and Solvents in Reaction Outcome

The outcome of chemical reactions involving this compound is theoretically susceptible to the influence of both the solvent system and the presence of various additives. These components can affect the solubility of reactants, stabilize catalytic species, and modulate the reactivity of the system.

Solvent Effects:

The solvent plays a multifaceted role in transition metal-catalyzed cross-coupling reactions. Its polarity, coordinating ability, and capacity to form biphasic systems with water can dictate the efficiency of the catalytic cycle.

For instance, in Suzuki-Miyaura cross-coupling reactions, a variety of solvents and solvent mixtures have been explored. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are commonly employed. The addition of water to these organic solvents often proves beneficial, creating a biphasic system that can enhance the rate of transmetalation, a key step in the catalytic cycle. The base, which is often inorganic and water-soluble, resides in the aqueous phase, while the organic substrate and catalyst are in the organic phase. This phase separation can facilitate the reaction and simplify product isolation.

The choice of solvent can also impact selectivity in molecules with multiple reactive sites. While not specific to this compound, studies on other halo-substituted heterocycles have shown that solvent polarity can influence which C-X bond undergoes oxidative addition to the metal center first.

Role of Additives:

Bases: The choice of base is critical in many cross-coupling reactions. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used to facilitate the transmetalation step. The strength and solubility of the base can significantly affect the reaction rate and yield.

Phase-Transfer Catalysts: In biphasic solvent systems, phase-transfer catalysts such as quaternary ammonium (B1175870) salts can be added to shuttle reactants between the aqueous and organic phases, thereby increasing the reaction rate.

The hypothetical optimization of a Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid could involve screening various solvents and bases, as illustrated in the conceptual data table below.

Conceptual Data Table: Solvent and Base Screening for a Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Solvent System | Base | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Toluene | K₂CO₃ | 100 | Low |

| 2 | THF | K₂CO₃ | 80 | Moderate |

| 3 | 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 90 | Good |

| 4 | 1,4-Dioxane/H₂O (4:1) | Cs₂CO₃ | 90 | High |

| 5 | 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 90 | Excellent |

This table illustrates a typical workflow for optimizing reaction conditions, where different solvents and bases are systematically varied to identify the combination that provides the best outcome for the desired transformation. The specific results would be highly dependent on the nature of the coupling partners and the catalyst system employed.

Advanced Spectroscopic and Analytical Techniques for Research on 2 Bromo 5 Trifluoromethyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-bromo-5-(trifluoromethyl)oxazole. iaea.org By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained. mdpi.com

¹H, ¹³C, and ¹⁹F NMR for Characterizing Substituent Effects and Regioisomerism

One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides fundamental information for confirming the identity of this compound. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, which is significantly influenced by the electron-withdrawing nature of the bromo and trifluoromethyl substituents. ipb.pt This allows for the clear distinction between possible regioisomers.

¹³C NMR: The carbon NMR spectrum provides crucial data on the carbon backbone. spectrabase.com The C2, C4, and C5 carbons of the oxazole (B20620) ring, along with the carbon of the trifluoromethyl group, will each exhibit distinct resonances. The signals for C2 and C5 are particularly informative, as they are directly bonded to the bromine and trifluoromethyl groups, respectively, causing significant shifts in their resonance frequencies. ipb.pt

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and integrity of the trifluoromethyl group. It typically shows a singlet for the three equivalent fluorine atoms, with a chemical shift characteristic of a CF₃ group attached to an aromatic system. rsc.orgresearchgate.net

The precise chemical shifts are instrumental in confirming that the substituents are located at the C2 and C5 positions, thus verifying the correct regioisomeric structure.

Table 1: Representative NMR Data for Substituted Oxazoles

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H (H-4) | 7.0 - 8.5 | Confirms the single proton on the oxazole ring. |

| ¹³C (C2) | 130 - 150 | Position influenced by the bromo substituent. |

| ¹³C (C4) | 120 - 140 | Position of the ring proton. |

| ¹³C (C5) | 145 - 160 (quartet due to C-F coupling) | Position influenced by the trifluoromethyl group. |

| ¹³C (CF₃) | 115 - 125 (quartet due to C-F coupling) | Confirms the carbon of the trifluoromethyl group. |

| ¹⁹F (CF₃) | -60 to -70 | Confirms the presence and electronic environment of the CF₃ group. rsc.org |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity between them. slideshare.netyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would be simple, as there is only one proton. However, in more complex derivatives, it is vital for establishing proton-proton networks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. sdsu.eduepfl.ch For the title compound, it would show a clear correlation peak between the H-4 proton and the C4 carbon, definitively assigning the C4 resonance in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the structure of this compound. sdsu.eduepfl.ch It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. Expected HMBC correlations would include:

The H-4 proton showing correlations to C2, C5, and the carbon of the CF₃ group.

The fluorine atoms of the CF₃ group potentially showing long-range correlations to C5.

These correlations act like a puzzle, allowing researchers to piece together the molecular structure by connecting the ¹H, ¹³C, and ¹⁹F signals and confirming the precise placement of the bromo and trifluoromethyl substituents on the oxazole ring. walisongo.ac.id

Low-Temperature NMR for Reaction Intermediate Characterization

Low-temperature NMR spectroscopy is a specialized technique used to study the mechanisms of chemical reactions by observing short-lived intermediates. For reactions involving this compound, such as metal-halogen exchange or nucleophilic aromatic substitution, cooling the reaction mixture to very low temperatures can slow down the reaction rates sufficiently to allow for the detection and characterization of transient species. This provides invaluable mechanistic insights into how the compound is formed or how it reacts further.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. rsc.org It measures the mass of the molecule with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula (C₄HBrF₃NO), distinguishing it from any other compounds that might have the same nominal mass. The presence of bromine is also confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Table 2: HRMS Data for this compound

| Formula | Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| C₄HBrF₃NO | [M(⁷⁹Br)+H]⁺ | 215.9266 | Observed values will be very close to calculated values, confirming the elemental composition. uni.lu |

| [M(⁸¹Br)+H]⁺ | 217.9246 |

Data is illustrative and based on theoretical calculations. uni.lu

Analysis of the fragmentation pattern in the mass spectrum can further support the proposed structure, showing characteristic losses of fragments like Br, CO, or CF₃.

LC-MS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. waters.com This hybrid technique is invaluable in the context of synthesizing this compound. researchgate.netwaters.com

Reaction Monitoring: Chemists can take small aliquots from a reaction mixture at various time points and analyze them by LC-MS. nih.gov This allows for the tracking of the disappearance of starting materials and the appearance of the desired product, this compound, in real-time. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. waters.comreddit.com

Purity Assessment: After the synthesis is complete, LC-MS is used to assess the purity of the isolated product. The chromatogram will show a major peak corresponding to the product, and the mass spectrometer will confirm its identity. Any additional peaks in the chromatogram indicate the presence of impurities, which can then be identified by their mass spectra. This ensures the quality and reliability of the synthesized compound for subsequent applications.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. For oxazole derivatives, X-ray crystallography can reveal the planarity of the oxazole ring and the spatial orientation of its substituents.

While a specific crystal structure for this compound is not publicly available, the analysis of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, offers significant insights into the structural features that can be expected. researchgate.netvensel.org In a study on this analog, single-crystal X-ray diffraction analysis was instrumental in confirming its molecular structure. researchgate.netvensel.org The crystallographic data for this related oxazole derivative is presented below as a representative example of the detailed information that can be obtained.

Interactive Table: Representative Crystal Data for a Bromo-Oxazole Derivative

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂BrNO₄ |

| Formula Weight | 326.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 14.828(2) Åb = 7.1335(9) Åc = 25.119(2) Å |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

This data is for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate and serves as an illustrative example. researchgate.netvensel.org

The study of such analogs reveals key structural motifs, such as the planarity of the oxazole ring and the dihedral angles between the ring and its substituents. researchgate.net Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state properties of the material. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies.

In the context of this compound, IR and Raman spectroscopy would be expected to show characteristic peaks corresponding to the C-Br, C-F, C=N, and C-O bonds within the molecule. The trifluoromethyl group would exhibit strong absorption bands in the IR spectrum, while the vibrations of the oxazole ring would give rise to a series of distinct peaks.

The application of vibrational spectroscopy extends to the real-time monitoring of chemical reactions. For instance, during the synthesis of this compound, the disappearance of vibrational bands corresponding to starting materials and the concurrent appearance of bands characteristic of the product can be tracked to determine reaction completion.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Technique |

| Trifluoromethyl | C-F | 1100-1350 | IR |

| Oxazole Ring | C=N | 1610-1680 | Raman, IR |

| Oxazole Ring | C-O-C | 1000-1100 | IR |

| Bromo Group | C-Br | 500-600 | Raman, IR |

The precise positions of these peaks can be influenced by the electronic environment of the molecule. Theoretical calculations, often employing density functional theory (DFT), are frequently used in conjunction with experimental spectra to assign the observed vibrational modes accurately. nih.govnih.gov

Chromatographic Methods for Purification and Analysis of Reaction Mixtures (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly well-suited for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (a column packed with solid particles) and a mobile phase (a liquid solvent). For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. By monitoring the eluent with a UV detector, the purity of a sample can be assessed, and the compound of interest can be isolated from reaction byproducts and unreacted starting materials.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For a molecule with the expected volatility of this compound, GC is an excellent method for purity assessment and quantitative analysis. When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time of the compound but also its mass spectrum, which offers valuable structural information and aids in its definitive identification.

The choice between HPLC and GC depends on the compound's thermal stability and volatility. Both techniques are crucial for ensuring the high purity of this compound, which is a prerequisite for its use in further research and development.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Bromo-5-(trifluoromethyl)oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions using halogenating agents. For example, oxazole derivatives can be prepared via acid-catalyzed cyclodehydration of β-ketoamides or through palladium-catalyzed cross-coupling reactions. A related protocol for synthesizing 5-bromo-4-(trifluoromethyl)thiazol-2-amine involved bromination of a trifluoromethyl precursor under controlled temperatures (60–80°C) . For this compound, optimizing solvent polarity (e.g., toluene) and acid catalysts (e.g., p-toluenesulfonic acid) can improve yields, as demonstrated in analogous oxazole syntheses .

Q. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substitution patterns. For example, NMR peaks near δ 8.5 ppm may indicate aromatic protons adjacent to electron-withdrawing groups .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by comparing experimental bond lengths and angles with computational models, as done for structurally similar oxadiazole derivatives .

- Elemental Analysis : Validate purity (>95%) using combustion analysis, as highlighted in reagent catalogs for brominated heterocycles .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Storage : Keep in a dry, ventilated area at 2–8°C to prevent decomposition .

- Waste Disposal : Segregate halogenated waste and collaborate with certified hazardous waste treatment facilities, as specified for brominated benzonitriles .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to the compound’s potential toxicity and flammability .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights exist?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Computational studies on similar trifluoromethylbenzylamines suggest that the electron-withdrawing trifluoromethyl group enhances electrophilicity at the brominated position, accelerating oxidative addition in palladium-catalyzed reactions . Kinetic experiments using NMR monitoring can track intermediates, as demonstrated in triazole syntheses .

Q. What computational strategies predict the compound’s electronic properties and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, docking studies on trifluoromethyl-containing antimicrobial agents revealed binding affinity to microbial enzymes like leucyl-tRNA synthetase .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites, leveraging structural data from X-ray crystallography .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled analogs to assign ambiguous NMR signals, as applied in oxadiazole studies .

- Comparative Analysis : Cross-validate with structurally characterized analogs, such as 5-bromo-4-(trifluoromethyl)thiazol-2-amine, where - coupling constants resolved regiochemical ambiguities .

Q. What strategies optimize the use of this compound in drug discovery pipelines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the oxazole ring to modulate lipophilicity and bioavailability. For example, fluorinated oxazoles showed enhanced blood-brain barrier penetration in receptor-targeted radiopharmaceuticals .

- High-Throughput Screening (HTS) : Screen against kinase or protease libraries, leveraging the compound’s electrophilic bromine for covalent inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。